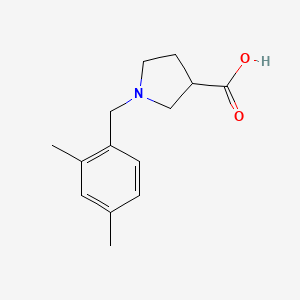

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid

Description

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,4-dimethylbenzyl substituent at the nitrogen atom and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl groups on the benzyl ring and the polar carboxylic acid moiety.

Properties

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWFXCSMPBHTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Features:

- The process uses chiral catalysts to hydrogenate unsaturated precursors under moderate conditions.

- It yields high enantiomeric purity and high overall yields.

- The method is economical and scalable for industrial applications.

- The starting materials are typically pyrrolidine derivatives bearing halogen or methyl substitutions on the benzyl group.

Reaction Conditions:

- Use of chiral transition metal catalysts (e.g., rhodium or ruthenium complexes).

- Hydrogen gas under controlled pressure.

- Solvents such as alcohols or ethers.

- Temperature and pressure optimized to maximize yield and stereoselectivity.

Advantages:

- High stereoselectivity avoids racemization.

- Moderate reaction conditions reduce side reactions.

- Suitable for preparing pharmaceutically relevant intermediates.

Cyclization and Functional Group Transformation Method

Another detailed preparation route is described in European Patent EP3015456A1, focusing on pyrrolidine-2-carboxylic acid derivatives but applicable to related pyrrolidine-3-carboxylic acids.

Synthetic Route Summary:

- Starting from a suitable precursor compound (denoted as compound g), which contains protected amino and carboxyl groups.

- Reaction with formic mixed anhydrides or alkyl formates to induce cyclization forming the pyrrolidine ring.

- Use of strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride to facilitate cyclization by removing α-hydrogens.

- Acid additives (e.g., trifluoroacetic acid) improve reaction yields.

- Subsequent hydrolysis of protecting groups yields the free carboxylic acid.

- Catalytic hydrogenation may be used to reduce intermediates to the desired stereochemistry.

- Removal of protecting groups and functional group transformations finalize the synthesis.

Reagents and Conditions:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Formic mixed anhydride (e.g., formic anhydride), strong base (LiHMDS, NaH), acid additive (TFA) | Cyclization under controlled temperature |

| Protection group removal | Alkali base (LiOH, NaOH) | Hydrolysis of esters or carbamates |

| Catalytic hydrogenation | Chiral catalysts (e.g., Rh complexes), H2 gas | Achieves enantiomeric purity |

| Carboxyl group removal | Acidic conditions (formic acid, trifluoroacetic acid) | Optional step for decarboxylation if needed |

Notes on Stereochemistry:

- The cyclization step introduces chiral centers; stereochemistry can be controlled by the choice of starting materials and catalysts.

- Racemization is minimized by careful control of reaction conditions.

- Only cis-isomers are typically obtained under described conditions, which is relevant for biological activity.

Summary Table of Preparation Methods

Detailed Research Findings

- The enantioselective hydrogenation process provides a direct route to the target compound with excellent stereochemical control, making it suitable for pharmaceutical synthesis.

- The cyclization method offers flexibility in modifying substituents on the pyrrolidine ring and benzyl group, which is valuable for analog synthesis.

- Use of protecting groups such as t-butyloxycarbonyl (Boc) and benzyl groups is common to protect amine and carboxyl functions during multi-step synthesis.

- Strong bases and acid additives are critical for efficient cyclization and yield improvement.

- Catalytic hydrogenation steps require careful choice of chiral catalysts to avoid racemization and obtain the desired enantiomer.

Chemical Reactions Analysis

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent in several areas:

Anticonvulsant Activity

Recent studies have highlighted the compound's potential in the treatment of epilepsy. For instance, derivatives of pyrrolidine compounds have shown promising results in seizure models. A study demonstrated that certain analogs exhibited effective anticonvulsant properties with ED50 values indicating significant efficacy in preventing seizures in animal models .

Cancer Research

The compound's derivatives have been evaluated for their anticancer properties. In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that specific derivatives inhibited cell proliferation and migration significantly . The mechanism of action appears to involve the inhibition of matrix metalloproteinase activity, which is crucial for cancer cell invasion .

Pain Management

Research suggests that compounds related to this compound may also possess analgesic properties. Investigations into its effects on pain models indicate potential applications in managing neuropathic pain .

Data Table: Summary of Biological Activities

Case Study 1: Anticonvulsant Efficacy

A focused series of pyrrolidine derivatives were synthesized and tested for anticonvulsant activity using various seizure models. The lead compound demonstrated effective seizure prevention with a favorable safety profile, suggesting its potential as a new therapeutic agent for epilepsy treatment.

Case Study 2: Cancer Cell Inhibition

In a study examining the effects of pyrrolidine derivatives on breast cancer cells, it was found that certain compounds significantly inhibited cell growth and migration. The study utilized flow cytometry and zymography to assess the biological activity and elucidate the mechanisms involved.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 2,4-dimethylbenzyl group contribute to its binding affinity and selectivity towards certain biological targets. The carboxylic acid group may play a role in its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(2,4-Difluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid (): Structural Differences: Replaces the dimethylbenzyl group with a 2,4-difluorophenyl moiety and introduces a ketone at position 4. The ketone group may reduce conformational flexibility compared to the unmodified pyrrolidine ring in the dimethylbenzyl analog. Applications: Fluorinated compounds are often explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

1-Benzyl-pyrrolidine-3-carboxylic acid ():

- Structural Differences : Lacks methyl groups on the benzyl ring.

- Impact : Reduced lipophilicity compared to the dimethylbenzyl analog, which may lower membrane permeability. However, the simpler structure could improve synthetic accessibility.

- Applications : Serves as a scaffold for further functionalization, as seen in anticonvulsant studies of related 5-aralkyl derivatives .

Modifications to the Pyrrolidine Core

5-Oxo-pyrrolidine-3-carboxylic acid derivatives ():

- Structural Differences : Incorporation of a ketone at position 5.

- Impact : Alters hydrogen-bonding capacity and ring conformation. For example, 1-H-4-hydroxy-5-(4-methoxy-benzyl)-pyrrolidine-3-carboxylic acid hydrochloride () showed 100% protection against seizures in preclinical models, suggesting that ring modifications significantly influence bioactivity.

- Applications : Anticonvulsant candidates, with activity dependent on substituent size and polarity (e.g., methoxy > ethoxy > propoxy groups) .

- Boc-protected analogs (): Structural Differences: Boc-(+/-)-trans-4-(2,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid includes a tert-butoxycarbonyl (Boc) protecting group and chlorine substituents. Impact: The Boc group enhances solubility during synthesis but requires deprotection for biological activity.

Stereochemical and Isomeric Variations

- (S)-Pyrrolidine-3-carboxylic acid derivatives ():

- Structural Differences : Enantiomerically pure forms, such as (S)-pyrrolidine-3-carboxylic acid, exhibit distinct binding profiles compared to racemic mixtures.

- Impact : Stereochemistry can dictate efficacy and toxicity; for example, specific enantiomers may show higher affinity for ion channels or transporters.

Key Findings and Implications

Substituent Effects : Electron-donating methyl groups (as in 2,4-dimethylbenzyl) enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., fluorine, chlorine).

Ring Modifications : Ketone or hydroxyl groups on the pyrrolidine core can drastically alter bioactivity, as seen in anticonvulsant efficacy .

Stereochemistry : Enantiomeric purity may improve target specificity but complicates synthesis.

Biological Activity

1-(2,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,4-dimethylbenzyl group and a carboxylic acid functional group. This specific substitution pattern contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrrolidine ring may facilitate binding to enzyme active sites, while the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins. This interaction can lead to modulation of enzyme activity or receptor function, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes. A study demonstrated that derivatives of pyrrolidine compounds could inhibit COX-1 and COX-2 activities, which are critical in inflammatory processes. The inhibition potency was evaluated using colorimetric assays that measured enzyme activity in the presence of these compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. For instance, compounds derived from similar structures showed significant reductions in carrageenan-induced paw edema in animal models, indicating their effectiveness in reducing inflammation .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that while some derivatives exhibited low cytotoxicity (IC50 values above 100 μM), others showed promising pro-proliferative effects on normal human dermal fibroblast cells .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various pyrrolidine derivatives, including this compound. The results showed that these compounds significantly reduced inflammation markers in vitro and in vivo models. The most effective derivatives were further analyzed for their binding interactions with COX enzymes through molecular docking simulations.

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of related pyrrolidine compounds with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These studies revealed that certain modifications could enhance binding affinity and biological activity against these enzymes, suggesting potential therapeutic applications in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.